molecular formula C19H17Cl2NO2 B298806 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Numéro de catalogue B298806
Poids moléculaire: 362.2 g/mol
Clé InChI: GLTAMRONJSYAQQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, also known as CMI-977 or celivarone, is a synthetic compound that belongs to the class of antiarrhythmic drugs. It has been shown to have potential therapeutic effects in the treatment of cardiac arrhythmias, which are abnormal heart rhythms that can lead to serious health problems such as stroke and heart failure. In

Mécanisme D'action

The exact mechanism of action of 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is not fully understood, but it is believed to act by blocking multiple ion channels in the heart, including the sodium, potassium, and calcium channels. This results in a decrease in the excitability of cardiac cells and a reduction in the likelihood of abnormal heart rhythms. In addition, 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione may also have effects on intracellular signaling pathways that are involved in cardiac remodeling and fibrosis.
Biochemical and Physiological Effects:
8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been shown to have a number of biochemical and physiological effects in the heart. It has been found to reduce the duration and amplitude of action potentials in cardiac cells, as well as to decrease the frequency and severity of ventricular arrhythmias. In addition, 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been shown to have potential anti-inflammatory and anti-fibrotic effects in the heart, which may contribute to its antiarrhythmic properties.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione for lab experiments is its specificity for cardiac ion channels, which allows for targeted investigation of its effects on cardiac electrophysiology. However, one limitation of 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is its relatively low potency compared to other antiarrhythmic drugs, which may require higher concentrations for effective inhibition of arrhythmias.

Orientations Futures

There are several potential future directions for research on 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. One area of interest is the development of more potent analogs of 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione that may have improved antiarrhythmic activity. Another area of interest is the investigation of the potential anti-inflammatory and anti-fibrotic effects of 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione in the context of other cardiovascular diseases, such as heart failure and myocardial infarction. Finally, the use of 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione in combination with other antiarrhythmic drugs may also be an area of future research, as it may allow for synergistic effects and improved treatment outcomes.

Méthodes De Synthèse

The synthesis of 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves several steps, starting with the reaction of 2,4-dichlorobenzaldehyde with butanone to form 2-(2,4-dichlorophenyl)-2-butanone. This intermediate is then reacted with cyclopentadiene to form the corresponding diene, which is subsequently subjected to a Diels-Alder reaction with maleic anhydride to yield the final product, 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione.

Applications De Recherche Scientifique

8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic effects in the treatment of cardiac arrhythmias. It has been shown to have antiarrhythmic activity in animal models of ventricular tachycardia and fibrillation, as well as in human clinical trials. In addition, 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been found to have potential anti-inflammatory and anti-fibrotic effects in the heart, which may contribute to its antiarrhythmic properties.

Propriétés

Nom du produit

8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Formule moléculaire

C19H17Cl2NO2

Poids moléculaire

362.2 g/mol

Nom IUPAC

10-butan-2-ylidene-4-(2,4-dichlorophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C19H17Cl2NO2/c1-3-9(2)15-11-5-6-12(15)17-16(11)18(23)22(19(17)24)14-7-4-10(20)8-13(14)21/h4-8,11-12,16-17H,3H2,1-2H3

Clé InChI

GLTAMRONJSYAQQ-UHFFFAOYSA-N

SMILES

CCC(=C1C2C=CC1C3C2C(=O)N(C3=O)C4=C(C=C(C=C4)Cl)Cl)C

SMILES canonique

CCC(=C1C2C=CC1C3C2C(=O)N(C3=O)C4=C(C=C(C=C4)Cl)Cl)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.